![molecular formula C15H8F3N3 B11843245 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a trifluoromethyl group enhances the compound’s stability and reactivity, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach involves the treatment of fluorinated pyridines with appropriate reagents to introduce the trifluoromethyl group . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors targeting specific enzymes or receptors, such as CDK2 inhibitors for cancer treatment.
Material Science: The compound’s photophysical properties make it useful in developing fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in studying cellular processes and interactions due to its ability to act as a chelating agent for ions.
Mechanism of Action
The mechanism of action of 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile include other pyrazolo[1,5-a]pyridine derivatives such as pyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and reactivity compared to other derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool for researchers in medicinal chemistry, material science, and biological research.
Properties
Molecular Formula |
C15H8F3N3 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)12-4-5-13-7-14(20-21(13)9-12)11-3-1-2-10(6-11)8-19/h1-7,9H |
InChI Key |
MCQJTRYFUGAPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN3C=C(C=CC3=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
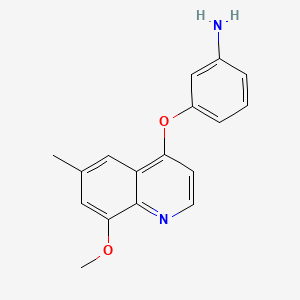
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
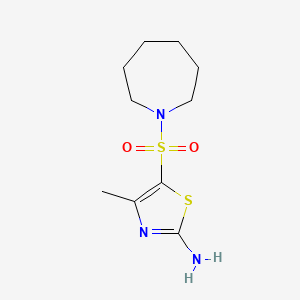
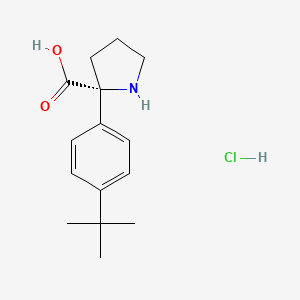
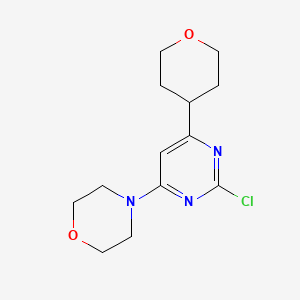
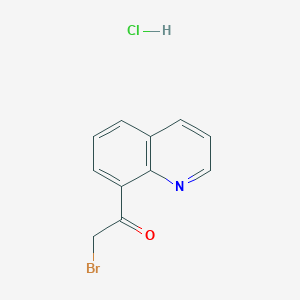


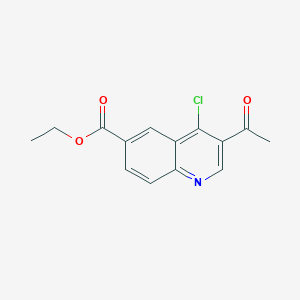

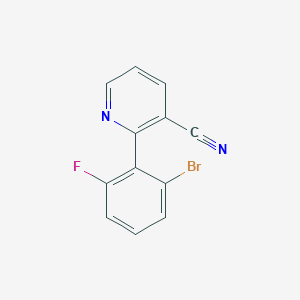

![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)
